molecular formula C5H9N3 B3214885 1-(1H-imidazol-2-yl)ethanamine CAS No. 1154736-07-8

1-(1H-imidazol-2-yl)ethanamine

Cat. No.: B3214885
CAS No.: 1154736-07-8
M. Wt: 111.15 g/mol
InChI Key: IIRFPANPYNPFMC-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)ethanamine (CAS 1154736-07-8) is a high-value chemical building block in medicinal chemistry and pharmacological research. This compound features an imidazole ring, a privileged scaffold in drug discovery due to its prevalence in biologically active molecules and its ability to participate in hydrogen bonding . The primary amine and imidazole ring system make it a versatile precursor for synthesizing more complex molecules, such as those investigated as inhibitors of metalloproteases like Insulin Degrading Enzyme (IDE) . IDE is a zinc metalloprotease involved in the clearance of amyloid-β peptides, and its inhibition is a key area of study for understanding the pathophysiology of Alzheimer's disease . The imidazole ring is known for its amphoteric properties, meaning it can act as both an acid and a base, and is a key component in many natural products and pharmaceuticals, including certain antifungal agents and antihypertensive medications . Researchers utilize this compound and its derivatives in structure-activity relationship (SAR) studies to optimize properties like potency, solubility, and metabolic stability . The molecular formula is C5H9N3, and it has a molecular weight of 111.15 g/mol . For stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1H-imidazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRFPANPYNPFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 1 1h Imidazol 2 Yl Ethanamine

Foundational Synthetic Routes and Reaction Pathways

Traditional approaches to the synthesis of 1-(1H-imidazol-2-yl)ethanamine and related structures rely on well-established reaction classes in organic chemistry. These methods often involve the sequential construction of the imidazole (B134444) ring and the introduction of the ethylamine (B1201723) side chain, or the modification of a pre-formed imidazole precursor.

Reductive Amination Strategies Utilizing Imidazole Ketone Precursors

The reaction is typically performed as a one-pot process. The ketone and a large excess of ammonia (B1221849) (often in the form of ammonium (B1175870) acetate) are mixed in a suitable solvent. A selective reducing agent is then introduced to reduce the transiently formed imine. Common reducing agents for this purpose are sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not significantly reduce the starting ketone but are effective at reducing the protonated imine intermediate. masterorganicchemistry.comharvard.edu The reaction is generally conducted under weakly acidic conditions (pH 6-7) to facilitate imine formation without passivating the amine nucleophile. harvard.edu

Table 1: Reagents and Conditions for Reductive Amination

Step Reagents Typical Conditions Purpose
Imine Formation 2-acetyl-1H-imidazole, Ammonia (or NH₄OAc) Methanol or Dichloroethane, Acetic acid (catalyst) Condensation to form the intermediate imine.

The mechanism proceeds via nucleophilic attack of ammonia on the carbonyl carbon of 2-acetyl-1H-imidazole, forming a hemiaminal intermediate. This intermediate then dehydrates to yield an imine (or its protonated form, an iminium ion). The hydride reducing agent then selectively attacks the electrophilic carbon of the iminium ion to furnish the final product, 1-(1H-imidazol-2-yl)ethanamine. wikipedia.org

Condensation and Cyclization Approaches in Imidazole Ring Formation

A classic and versatile method for constructing the imidazole ring itself is the Debus-Radziszewski imidazole synthesis. wikipedia.orgslideshare.net This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. wikipedia.orgyoutube.com To adapt this synthesis for 1-(1H-imidazol-2-yl)ethanamine, the components would be glyoxal (B1671930) (the 1,2-dicarbonyl), ammonia, and an aldehyde that contains the C2-ethylamine precursor, such as 2-aminopropanal or a protected version thereof.

The proposed mechanism involves the initial condensation of glyoxal with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and an oxidation step (often facilitated by air or a mild oxidant) to yield the aromatic imidazole ring. slideshare.net A modification of this reaction can use a primary amine in place of one equivalent of ammonia to produce N-substituted imidazoles.

Table 2: Components for a Hypothetical Debus-Radziszewski Synthesis

Component Example Role in Final Structure
1,2-Dicarbonyl Glyoxal Provides C4 and C5 of the imidazole ring.
Aldehyde 2-(Phthalimido)propanal Provides C2 and the protected ethylamine side chain.

While historically significant, this approach can be limited by the availability and stability of the required aldehyde component and may result in mixtures of products.

Nucleophilic Substitution Reactions for Amine Moiety Introduction

This strategy involves the introduction of the amine group onto a pre-existing 2-(1-haloethyl)-1H-imidazole scaffold via a nucleophilic substitution reaction. This pathway is advantageous as it separates the construction of the imidazole core from the introduction of the amine functionality.

A significant challenge with using ammonia as a nucleophile to displace a halide is the potential for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. chemistrysteps.com The Gabriel synthesis offers a robust solution to this problem by using the potassium salt of phthalimide (B116566) as a protected ammonia equivalent. chemistrysteps.comwikipedia.orgjk-sci.com

The synthesis would proceed in two main steps:

N-Alkylation: Potassium phthalimide acts as the nucleophile, displacing a halide (e.g., chloride or bromide) from 2-(1-chloroethyl)-1H-imidazole. This step forms an N-alkylated phthalimide intermediate. The reaction is an Sₙ2 process and works best with primary and some secondary halides. masterorganicchemistry.com

Deprotection: The phthalimide group is then removed to release the free primary amine. This is commonly achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure), which cleaves the imide to form the desired amine and a stable phthalhydrazide (B32825) precipitate that can be easily filtered off. wikipedia.orgjk-sci.com

This method ensures the selective formation of the primary amine, avoiding the common side products of direct amination with ammonia. chemistrysteps.com

Modern Advancements in Synthetic Chemistry for Imidazole Amines

Contemporary synthetic chemistry prioritizes efficiency, speed, and environmental considerations. For the synthesis of complex molecules like imidazole amines, modern techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are increasingly employed.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can also improve product yields and purity by minimizing side reactions. acs.orgnih.gov The heating is rapid and uniform, which is a significant advantage over conventional oil-bath heating.

In the context of imidazole synthesis, MAOS has been successfully applied to various cyclization and condensation reactions. For instance, the synthesis of polysubstituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromocarbonyl compounds has been efficiently achieved using microwave irradiation, completing the reaction in minutes at elevated temperatures that are quickly reached. acs.orgresearchgate.net Similarly, multicomponent reactions to form complex imidazoles can be accelerated under microwave conditions. rsc.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
1,3,5-Trisubstituted-1,2,4-triazole Synthesis >4 hours 1 minute Significant nih.gov
Imidazo[1,2-a]pyrimidine Synthesis Several hours 30 minutes Moderate to Good nih.gov

Applying MAOS to one of the foundational routes, such as the cyclization step in an imidazole ring synthesis or the Gabriel synthesis, could significantly enhance the efficiency of producing 1-(1H-imidazol-2-yl)ethanamine.

One-Pot Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactant molecules. asianpubs.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net

The Debus-Radziszewski reaction is a classic example of a four-component MCR used for imidazole synthesis. rsc.org Modern MCRs build on this principle to create highly substituted imidazoles in a single step. For example, a one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by reacting benzil, an aromatic aldehyde, a primary amine, and ammonium acetate (B1210297) in the presence of a catalyst. researchgate.net

These strategies offer a powerful and convergent approach to synthesizing libraries of substituted imidazoles. A hypothetical MCR for 1-(1H-imidazol-2-yl)ethanamine could involve the reaction of glyoxal, 2-oxopropanal, ammonia, and a chiral amine source under optimized conditions to construct the desired scaffold in a single, efficient operation. The development of such MCRs is a key area of contemporary research, aiming to streamline synthetic routes and reduce waste. asianpubs.orgrsc.org

Principles and Applications of Green Chemistry in Synthesis

The synthesis of imidazole derivatives, including 1-(1H-imidazol-2-yl)ethanamine, is increasingly being guided by the principles of green chemistry to enhance sustainability, reduce waste, and improve safety. rsc.org Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. Key principles applicable to imidazole synthesis include atom economy, use of renewable feedstocks, catalysis, and the reduction of solvent use.

Multi-component reactions (MCRs) are a prime example of green synthetic strategies due to their high atom economy. The Radziszewski reaction, a classical method for synthesizing imidazoles from a dicarbonyl compound, an aldehyde, and ammonia, exemplifies this principle by incorporating all atoms from the reactants into the final product, thus minimizing waste. mdpi.com This approach is attractive for its efficiency and for preventing the generation of byproducts. mdpi.com

Modern green approaches often employ alternative energy sources and reaction conditions to reduce environmental impact. Microwave-assisted synthesis has been successfully used for various imidazole and related heterocyclic compounds. nih.govnih.gov This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and cleaner products compared to conventional heating methods. nih.gov

Furthermore, the development of solvent-free or "neat" reaction conditions is a significant step towards greener synthesis. asianpubs.org By eliminating volatile organic solvents, these methods reduce air pollution, health hazards, and the costs associated with solvent purchase and disposal. Several one-pot syntheses of substituted imidazoles have been developed that proceed efficiently without any solvent, often with the aid of a catalyst. asianpubs.orgias.ac.in The use of renewable precursors, such as furfuraldehyde derived from biomass, in the synthesis of imidazole precursors is another emerging area of interest, directly addressing the green chemistry principle of using renewable feedstocks. mdpi.com

Table 1: Application of Green Chemistry Principles in Imidazole Synthesis

Green Chemistry PrincipleApplication in Imidazole SynthesisExample/MethodologyBenefit
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Multi-component reactions like the Radziszewski synthesis. mdpi.comMinimizes the formation of stoichiometric waste.
Use of Catalysis Employing catalysts to enhance reaction efficiency and reduce energy requirements.Use of iodine or nano aluminum nitride as catalysts in imidazole synthesis. ias.ac.inacs.orgIncreases reaction rates, allows for milder conditions, and reduces waste.
Benign Solvents/Solvent-Free Conditions Replacing hazardous organic solvents with water or eliminating them entirely.One-pot synthesis of substituted imidazoles under solvent-free conditions by heating the reactants together. asianpubs.orgReduces pollution, improves safety, and lowers costs.
Energy Efficiency Using alternative energy sources to reduce energy consumption.Microwave-assisted synthesis of imidazole-based hybrids. nih.govnih.govDrastically reduces reaction times from hours to minutes.
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources.Synthesis of furan-imidazole precursors using furfuraldehyde derived from biomass. mdpi.comReduces reliance on petrochemicals and promotes sustainability.

Stereoselective Synthesis Methodologies for Chiral Derivatives

The 1-(1H-imidazol-2-yl)ethanamine molecule contains a stereocenter at the carbon atom adjacent to the amino group, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). The stereoselective synthesis of a single enantiomer is of paramount importance, particularly in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. nordmann.globaljennysynth.com Consequently, significant research has been dedicated to developing asymmetric methods for preparing chiral imidazole derivatives.

Asymmetric catalysis is a powerful strategy for achieving high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For instance, the highly modular and efficient atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent reaction using a chiral phosphoric acid catalyst. nih.gov Similarly, chiral imidazolidin-2-ones have been synthesized with excellent enantioselectivities via Pd(II)-catalyzed diamination of 1,3-dienes using a chiral pyridine-oxazoline ligand. mdpi.com These methodologies, while not directly producing 1-(1H-imidazol-2-yl)ethanamine, establish catalytic systems that are foundational for the asymmetric synthesis of 2-substituted chiral imidazoles.

Another approach involves the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically pure product. This strategy has been applied in the stereoselective synthesis of various amine-containing compounds.

Kinetic resolution is also employed to separate enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of each enantiomer with a chiral reagent or catalyst. For example, the design and synthesis of novel chiral bicyclic imidazole catalysts often involve a kinetic resolution step to isolate the desired enantiomer of a key intermediate, which is then used to catalyze other asymmetric transformations. acs.org

Table 2: Methodologies for Stereoselective Synthesis of Chiral Imidazole Derivatives

MethodologyDescriptionCatalyst/Reagent ExampleKey Outcome
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer over the other.Chiral Phosphoric Acids (CPAs) in multicomponent reactions. nih.govHigh to excellent enantioselectivities (ee) in the synthesis of axially chiral imidazoles.
Metal-Catalyzed Asymmetric Reactions Transition metal complexes with chiral ligands catalyze the enantioselective transformation.Pd(II) with a chiral pyridine-oxazoline ligand for asymmetric diamination. mdpi.comFormation of chiral imidazolidin-2-ones with high yields and excellent ee.
Organocatalysis Use of small, chiral organic molecules as catalysts.Chiral bicyclic imidazole catalysts (e.g., DPI derivatives). acs.orgSuccessful application in enantioselective acylations and rearrangements.
Kinetic Resolution Separation of a racemic mixture based on the faster reaction of one enantiomer with a chiral reagent.Enantioselective O-acylation using a chiral catalyst to resolve racemic alcohols. acs.orgIsolation of enantiomerically enriched substrates and products.

Directed Synthesis of Structural Analogs and Derivatives for Mechanistic Elucidation

The directed synthesis of structural analogs and derivatives of 1-(1H-imidazol-2-yl)ethanamine is a critical tool for elucidating reaction mechanisms and understanding structure-activity relationships (SAR). By systematically modifying specific parts of the molecule, researchers can probe the electronic and steric factors that govern its chemical behavior and biological activity.

One common strategy involves modifying the substituents on the imidazole ring. For example, in the development of N-heterocyclic carbene (NHC) metal complexes for catalysis, a wide array of non-symmetrically substituted imidazole precursors are synthesized. researchgate.net By introducing different groups (e.g., benzyl, p-cyanobenzyl) at the N-1 or N-3 positions, chemists can fine-tune the electronic and steric properties of the resulting NHC ligand. This modulation directly impacts the stability and catalytic activity of the corresponding metal complex, providing mechanistic insights into the catalytic cycle. researchgate.net

Another area of focus is the synthesis of di- or tri-aryl imidazole derivatives to probe their activity as kinase inhibitors. nih.gov By synthesizing a library of compounds with different aromatic groups at various positions on the imidazole core, researchers can map the binding pocket of an enzyme. This allows for the identification of key interactions and informs the design of more potent and selective inhibitors. For example, the synthesis of analogs of SB203580, a p38α MAP kinase inhibitor, helps in understanding the structural requirements for inhibitory activity. nih.gov

The synthesis of imidazole-based bidentate and tridentate ligands for asymmetric catalysis also relies on the creation of structural analogs. nih.gov Researchers have synthesized series of compounds where the linker between the imidazole moiety and a chiral amino acid residue is varied (e.g., an amine versus an amide bond). Comparing the catalytic performance of these analogs in reactions like the Henry reaction provides valuable information on how the linker influences the ligand's coordination to a metal center and the resulting enantioselectivity. nih.gov These studies are fundamental for the rational design of more effective chiral ligands and catalysts.

Table 3: Examples of Structural Analogs for Mechanistic Studies

Analog ClassStructural ModificationPurpose of SynthesisResearch Area
N-Substituted Imidazoles Introduction of various alkyl or aryl groups at the nitrogen atoms of the imidazole ring.To tune the steric and electronic properties of N-heterocyclic carbene (NHC) ligands for catalysis. researchgate.netHomogeneous Catalysis
Aryl-Substituted Imidazoles Attachment of different phenyl or other aryl groups at positions 2, 4, or 5.To investigate structure-activity relationships (SAR) for kinase inhibition. nih.govMedicinal Chemistry
Imidazole-Amino Acid Conjugates Varying the chemical bond (e.g., amine vs. amide) linking the imidazole ring to a chiral amino acid.To study the influence of the ligand backbone on enantioselectivity in asymmetric catalysis. nih.govAsymmetric Synthesis
Fused Imidazole Systems Fusing the imidazole ring with other heterocyclic or carbocyclic systems (e.g., imidazo[1,2-a]pyridines).To create conformationally restricted analogs for probing receptor binding or developing novel catalysts. nih.govCatalysis & Drug Design

Advanced Spectroscopic and Structural Elucidation Research Methods for 1 1h Imidazol 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled detail about the molecular framework. Through the analysis of various NMR experiments, the precise arrangement of atoms and their electronic environments within 1-(1H-imidazol-2-yl)ethanamine can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information about the structure of 1-(1H-imidazol-2-yl)ethanamine.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 1-(1H-imidazol-2-yl)ethanamine, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methine proton of the ethanamine side chain, the methyl protons, and the amine protons. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, providing valuable connectivity information.

Predicted ¹H NMR Data for 1-(1H-imidazol-2-yl)ethanamine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H4/H5 (imidazole)7.0 - 7.2s-
CH (ethanamine)4.0 - 4.2q6.8
CH₃ (ethanamine)1.4 - 1.6d6.8
NH₂ (ethanamine)1.5 - 2.5br s-
NH (imidazole)10.0 - 12.0br s-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-(1H-imidazol-2-yl)ethanamine gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Predicted ¹³C NMR Data for 1-(1H-imidazol-2-yl)ethanamine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (imidazole)150 - 155
C4/C5 (imidazole)120 - 125
CH (ethanamine)45 - 50
CH₃ (ethanamine)20 - 25

Application of Advanced Two-Dimensional NMR Experiments

To further confirm the structural assignment and resolve any ambiguities from 1D NMR, advanced two-dimensional (2D) NMR experiments are utilized. These experiments correlate signals from different nuclei, providing a detailed connectivity map of the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For 1-(1H-imidazol-2-yl)ethanamine, a cross-peak would be expected between the methine (CH) proton and the methyl (CH₃) protons of the ethanamine side chain, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would show correlations between the H4/H5 protons and the C4/C5 carbons of the imidazole ring, the methine proton and its attached carbon, and the methyl protons with their carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule. For instance, a correlation between the methine proton of the ethanamine side chain and the C2 carbon of the imidazole ring would definitively establish the point of attachment of the side chain to the ring.

Phosphorus-31 (³¹P) NMR for Phosphonated Derivatives

While no specific phosphonated derivatives of 1-(1H-imidazol-2-yl)ethanamine are detailed in available literature, Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool for the characterization of such compounds. If the amine group of 1-(1H-imidazol-2-yl)ethanamine were to be phosphonated, for example, by reaction with a phosphonic acid chloride, ³¹P NMR would be employed.

The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, providing information about its oxidation state and the nature of the substituents attached to it. For a phosphonamidate derivative, the ³¹P signal would appear in a characteristic region, and its coupling to nearby protons (e.g., the methine proton of the ethanamine moiety) could be observed in proton-coupled ³¹P spectra or via 2D experiments like ¹H-³¹P HMBC, confirming the structure of the phosphonated derivative.

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups.

For 1-(1H-imidazol-2-yl)ethanamine, the FT-IR spectrum is expected to show characteristic bands for the N-H stretches of the amine and imidazole groups, C-H stretches of the alkyl and aromatic parts, C=N and C=C stretching vibrations within the imidazole ring, and N-H bending vibrations.

Predicted FT-IR Data for 1-(1H-imidazol-2-yl)ethanamine

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
N-H Stretch (imidazole)3100 - 3300
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=N Stretch (imidazole)1580 - 1650
C=C Stretch (imidazole)1450 - 1550
N-H Bend (amine)1550 - 1650
C-N Stretch1000 - 1350

Raman Spectroscopy in Conformational and Bonding Studies

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.

In the context of 1-(1H-imidazol-2-yl)ethanamine, Raman spectroscopy could provide further insights into the vibrations of the imidazole ring, particularly the symmetric stretching modes of the C=C and C=N bonds. Additionally, the technique can be sensitive to conformational changes in the ethanamine side chain. By comparing the experimental Raman spectrum with theoretical calculations, a more complete understanding of the molecule's vibrational properties and conformational preferences can be achieved. For instance, the C-S and S-S stretching vibrations in sulfur-containing analogues, if synthesized, would give rise to strong Raman signals.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 1-(1H-imidazol-2-yl)ethanamine, as well as for gaining insight into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the validation of its molecular formula (C₅H₉N₃).

Expected Fragmentation Pathways:

Alpha-Cleavage: The bond between the ethylamine (B1201723) side chain and the imidazole ring is susceptible to cleavage. This would result in the formation of a stable imidazolyl-methyl cation or a protonated imidazole fragment.

Loss of Ammonia (B1221849): The primary amine group can be lost as ammonia (NH₃), particularly in electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry.

Ring Fragmentation: At higher collision energies, the imidazole ring itself may undergo fragmentation, leading to smaller nitrogen-containing fragments.

A hypothetical table of major fragment ions for 1-(1H-imidazol-2-yl)ethanamine is presented below.

m/z (Proposed) Proposed Fragment Ion Neutral Loss
112.0875[C₅H₁₀N₃]⁺ ([M+H]⁺)-
95.0616[C₅H₇N₂]⁺NH₃
81.0453[C₄H₅N₂]⁺CH₄N
68.0507[C₃H₄N₂]⁺ (protonated imidazole)C₂H₅N

This data is predictive and awaits experimental verification.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the unequivocal confirmation of the connectivity of the ethylamine group to the C2 position of the imidazole ring and provide detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform SC-XRD, a suitable single crystal of 1-(1H-imidazol-2-yl)ethanamine or a salt thereof must be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

While a specific crystal structure for 1-(1H-imidazol-2-yl)ethanamine is not available in the public domain, analysis of related imidazole derivatives allows for the prediction of likely structural features. For instance, studies on other imidazole-containing compounds have revealed planar imidazole rings and specific hydrogen bonding networks that dictate the crystal packing. The presence of the primary amine and the imidazole ring's N-H and N atoms suggests that the crystal structure of 1-(1H-imidazol-2-yl)ethanamine would be stabilized by a network of intermolecular hydrogen bonds.

Hypothetical Crystallographic Data Table:

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)5-10
b (Å)10-15
c (Å)10-20
β (°)90-105
Z4

This data is hypothetical and based on common observations for small organic molecules.

Powder X-ray diffraction is a valuable technique for the analysis of polycrystalline materials. It is used to identify the crystalline phase of a bulk sample and can be used to assess its purity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." The PXRD pattern of a synthesized batch of 1-(1H-imidazol-2-yl)ethanamine could be compared to a reference pattern (if available) or used to monitor phase transformations under different conditions.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for the separation, identification, and quantification of 1-(1H-imidazol-2-yl)ethanamine, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like 1-(1H-imidazol-2-yl)ethanamine. A reversed-phase HPLC method would likely be the most suitable approach.

Method Development Considerations:

Column: A C18 or C8 stationary phase would be appropriate for retaining the moderately polar analyte.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the aqueous phase would be a critical parameter to control the ionization state of the amine and imidazole groups, thereby influencing retention.

Detection: UV detection would be suitable due to the presence of the imidazole chromophore, likely with a detection wavelength in the range of 210-230 nm.

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters:

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL

Due to the polarity and low volatility of 1-(1H-imidazol-2-yl)ethanamine, direct analysis by Gas Chromatography (GC) can be challenging. The primary amine and the N-H of the imidazole can lead to peak tailing and poor chromatographic performance on standard non-polar columns.

To overcome these issues, derivatization is often employed to create a more volatile and less polar analyte. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Potential GC Method with Derivatization:

Derivatization Step: The sample is treated with a suitable derivatizing agent under anhydrous conditions.

Injection: The derivatized sample is injected into the GC.

Separation: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) would likely provide good separation.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS would have the added advantage of providing mass spectral data for the derivatized compound, aiding in its identification.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) within a sample of 1-(1H-imidazol-2-yl)ethanamine. This process is crucial for verifying the empirical and molecular formula of the synthesized compound, thereby confirming its stoichiometric composition and assessing its purity. The technique relies on the complete combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting combustion products (CO₂, H₂O, and N₂).

The theoretical elemental composition is calculated based on the molecular formula of 1-(1H-imidazol-2-yl)ethanamine, which is C₅H₉N₃. The molecular weight of the compound is 111.15 g/mol . The expected percentages of carbon, hydrogen, and nitrogen are derived directly from this formula and the atomic masses of the elements.

In a research setting, the experimentally determined values for C, H, and N are compared against these theoretical calculations. A close correlation between the experimental and theoretical data, typically within a margin of ±0.4%, is considered strong evidence for the successful synthesis and purification of the target compound, confirming that its elemental makeup aligns with its proposed chemical structure.

Below is a data table outlining the theoretical elemental composition of 1-(1H-imidazol-2-yl)ethanamine.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01560.0554.02%
HydrogenH1.00899.0728.16%
NitrogenN14.01342.0337.82%

Theoretical and Computational Chemistry Studies of 1 1h Imidazol 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of 1-(1H-imidazol-2-yl)ethanamine. These methods provide a detailed picture of the molecule's geometry, energy, and orbital interactions.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(1H-imidazol-2-yl)ethanamine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. ijstr.orgijstr.org These calculations are crucial for understanding the molecule's conformational preferences and exploring its potential energy surface. By mapping the energy landscapes, researchers can identify the lowest energy conformers, which are the most likely to be observed experimentally. The optimized geometry reveals a planar imidazole (B134444) ring connected to a flexible ethanamine side chain.

Interactive Data Table: Predicted Geometric Parameters for 1-(1H-imidazol-2-yl)ethanamine (DFT/B3LYP/6-311++G(d,p))

Parameter Value (Å/°)
C-C (ethylamine) 1.53
C-N (imidazole-ethylamine) 1.47
N-H (amine) 1.01
C=N (imidazole) 1.33
C-N-C (imidazole) 108.5

Note: The data in this table is illustrative and based on typical values for similar structures calculated using DFT methods.

Ab initio methods, which are based on first principles of quantum mechanics, provide a detailed understanding of the molecular orbitals of 1-(1H-imidazol-2-yl)ethanamine. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO may be distributed over the entire molecule. This distribution influences where the molecule is likely to act as an electron donor or acceptor in chemical reactions.

Interactive Data Table: Frontier Molecular Orbital Energies for 1-(1H-imidazol-2-yl)ethanamine

Orbital Energy (eV)
HOMO -6.5
LUMO -0.8

Note: These energy values are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis.

Computational Modeling of Reaction Mechanisms and Kinetic Profiles

In Silico Structure-Reactivity Relationship (SAR) Prediction at the Molecular Level

In silico Structure-Activity Relationship (SAR) studies use computational models to predict the biological activity or reactivity of a molecule based on its chemical structure. For 1-(1H-imidazol-2-yl)ethanamine, SAR models can be developed to correlate its structural features with its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor. nih.gov By systematically modifying the structure of the molecule in a computational environment (e.g., by adding or removing functional groups) and calculating relevant molecular descriptors (such as electronic properties, steric factors, and lipophilicity), it is possible to build a predictive model. This approach can accelerate the discovery of new compounds with desired biological activities by guiding synthetic efforts towards the most promising candidates.

Coordination Chemistry and Ligand Design Research Involving 1 1h Imidazol 2 Yl Ethanamine

Chelation Behavior and Ligand Properties of the Imidazole-Amine Moiety

The 1-(1H-imidazol-2-yl)ethanamine molecule inherently possesses a bidentate character, capable of forming a stable five-membered chelate ring with a metal ion through coordination of the imine nitrogen of the imidazole (B134444) ring and the nitrogen of the primary amine. This chelation is a key feature of its ligand properties. The stability of the resulting metallacycle is a significant driving force in the formation of its coordination complexes.

The imidazole ring itself is a crucial component in many biological systems, notably in the amino acid histidine, where it serves as a ligand to metal ions in metalloproteins. The imine nitrogen of the imidazole ring is a good sigma-donor, and its basicity is intermediate between that of pyridine (B92270) and ammonia (B1221849) acs.org. The ethylamine (B1201723) side chain provides a primary amine donor, which also readily coordinates to metal centers. The combination of this "soft" heterocyclic nitrogen and "hard" amine nitrogen allows 1-(1H-imidazol-2-yl)ethanamine to coordinate with a wide range of transition metal ions.

The steric and electronic properties of the ligand can be tuned by substitution on the imidazole ring or the ethylamine backbone, which in turn influences the stability and reactivity of the resulting metal complexes. The flexibility of the ethylamine chain allows for some conformational adaptability in accommodating the preferred coordination geometry of different metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 1-(1H-imidazol-2-yl)ethanamine typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Complexation with Transition Metals (e.g., Copper, Ruthenium, Manganese, Silver, Palladium, Platinum)

Research on imidazole-containing ligands has demonstrated their ability to form stable complexes with a wide array of transition metals. While specific studies on 1-(1H-imidazol-2-yl)ethanamine are not extensively documented, the behavior of analogous imidazole-amine ligands provides significant insight.

Copper(II): Copper(II) complexes with imidazole derivatives are widely studied. It is anticipated that 1-(1H-imidazol-2-yl)ethanamine would form square planar or distorted octahedral complexes with Cu(II) ions. The synthesis of such complexes is generally straightforward, often involving the direct reaction of a copper(II) salt with the ligand in solution chemrxiv.orgmdpi.comnih.gov.

Ruthenium(II): Ruthenium(II) complexes with bidentate imidazole-based ligands have been synthesized and characterized vt.edursc.org. These complexes often exhibit interesting photophysical and electrochemical properties. The coordination of 1-(1H-imidazol-2-yl)ethanamine to a ruthenium center would likely result in stable octahedral complexes.

Manganese(II): Manganese(II) is known to form complexes with nitrogen-donor ligands. The interaction of 1-(1H-imidazol-2-yl)ethanamine with Mn(II) could lead to the formation of high-spin octahedral complexes harding.edu.

Silver(I): Silver(I) has a strong affinity for nitrogen-donor ligands and is known to form a variety of coordination complexes with imidazole derivatives, often with linear or trigonal planar geometries harding.edusemanticscholar.org.

Palladium(II) and Platinum(II): Palladium(II) and platinum(II) typically form square planar complexes. The chelation of 1-(1H-imidazol-2-yl)ethanamine to these metal ions is expected to yield stable, four-coordinate species rsc.orgrsc.org. The study of such complexes is often motivated by their potential applications in catalysis and medicine.

Analysis of Coordination Geometries and Metal-Ligand Bonding

The coordination geometry of metal complexes of 1-(1H-imidazol-2-yl)ethanamine is dictated by the electronic configuration and size of the central metal ion, as well as the stoichiometry of the complex. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral libretexts.org.

Spectroscopic techniques are invaluable for analyzing the coordination environment:

Infrared (IR) Spectroscopy: Coordination of the imidazole and amine nitrogens to a metal ion is expected to cause shifts in the vibrational frequencies of the N-H and C=N bonds. These shifts can provide evidence of complex formation and the mode of ligand coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Pd(II), Pt(II), or Zn(II)), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Spectroscopic TechniqueExpected Observations for Metal Complexes of 1-(1H-imidazol-2-yl)ethanamine
Infrared (IR) Shifts in the stretching frequencies of N-H (amine) and C=N (imidazole) bonds upon coordination to the metal center.
NMR (1H, 13C) Changes in the chemical shifts of protons and carbons near the nitrogen donor atoms of the imidazole and amine groups in diamagnetic complexes.
UV-Visible Appearance of d-d transition bands in the visible region, characteristic of the metal ion and its coordination environment.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.

Development of Biomimetic Models in Bioinorganic Chemistry Research

The imidazole moiety is a fundamental component of the amino acid histidine, which plays a critical role in the active sites of many metalloenzymes by coordinating to metal ions. Consequently, synthetic ligands containing imidazole groups, such as 1-(1H-imidazol-2-yl)ethanamine, are excellent candidates for the development of biomimetic models. These models are simpler, small-molecule analogues that mimic the structure and/or function of the active sites of metalloproteins.

By studying the coordination chemistry of 1-(1H-imidazol-2-yl)ethanamine with biologically relevant metal ions like copper, zinc, and manganese, researchers can gain insights into the metal-binding environments in enzymes. These models can help to understand the factors that control the reactivity of the metal centers in biological systems, such as the influence of the coordination geometry and the electronic properties of the ligands. For instance, copper complexes of imidazole-containing ligands can serve as models for the active sites of copper proteins like hemocyanin and tyrosinase.

Rational Design Principles for Advanced Imidazole-Amine Based Ligands

The rational design of more complex and functional ligands based on the 1-(1H-imidazol-2-yl)ethanamine scaffold is a key area of research. The goal is to create ligands with tailored properties for specific applications, such as catalysis, sensing, or medicinal chemistry.

Several design principles can be applied:

Modification of the Imidazole Ring: Introducing substituents at different positions of the imidazole ring can modulate the electronic properties (basicity) of the nitrogen donors and introduce steric bulk, which can influence the coordination geometry and stability of the metal complexes.

Modification of the Ethylamine Backbone: Altering the length or rigidity of the linker between the imidazole and amine groups can change the bite angle of the chelate and the stability of the resulting complexes.

Introduction of Additional Donor Groups: Incorporating other functional groups with donor atoms (e.g., hydroxyl, carboxylate, or thioether) into the ligand framework can increase its denticity and create more specific binding pockets for metal ions.

Supramolecular Assembly: Designing ligands that can self-assemble into larger, well-defined structures through non-covalent interactions is a powerful strategy for creating complex coordination architectures.

Applications of 1 1h Imidazol 2 Yl Ethanamine in Non Biological Chemical Fields

Catalytic Roles in Organic Transformations

The presence of both a basic amine and a coordinating imidazole (B134444) ring in 1-(1H-imidazol-2-yl)ethanamine makes it a promising candidate for various catalytic applications. Imidazole and its derivatives are known to participate in a wide range of organic transformations, acting as ligands for metal catalysts or as organocatalysts themselves. nih.gov

Homogeneous and Heterogeneous Catalysis Systems

Homogeneous Catalysis: In homogeneous catalysis, 1-(1H-imidazol-2-yl)ethanamine can act as a bidentate or monodentate ligand, coordinating with transition metals to form catalytically active complexes. The nitrogen atoms of the imidazole ring and the primary amine can bind to a metal center, influencing its electronic properties and steric environment. This modulation is crucial for tuning the activity and selectivity of the catalyst. For instance, ruthenium(II) complexes with benzimidazole-based ligands have been effectively used in the transfer hydrogenation of ketones. rsc.org It is conceivable that similar complexes with 1-(1H-imidazol-2-yl)ethanamine could exhibit comparable catalytic activity.

Heterogeneous Catalysis: For heterogeneous applications, 1-(1H-imidazol-2-yl)ethanamine could be immobilized on solid supports such as silica, alumina, or polymers. nih.govresearchgate.net This approach combines the catalytic advantages of the imidazole moiety with the practical benefits of heterogeneous catalysis, such as ease of catalyst separation and recycling. Polymer-supported imidazole derivatives have been explored for various catalytic syntheses, demonstrating the viability of this strategy. nih.gov

Applications in Specific Organic Reactions (e.g., Transfer Hydrogenation, C-H Amination)

Transfer Hydrogenation: Imidazole derivatives are effective ligands in transition metal-catalyzed transfer hydrogenation reactions. These reactions are a safer and more convenient alternative to using high-pressure hydrogen gas for the reduction of carbonyl compounds. Ruthenium(II) complexes bearing benzimidazole-based N-heterocyclic carbene (NHC) ligands have shown good to high catalytic activity in the transfer hydrogenation of ketones to their corresponding alcohols. rsc.org The catalytic cycle often involves the formation of a metal-hydride species, which is facilitated by the electronic properties of the imidazole-containing ligand.

Catalyst PrecursorSubstrateProductYield (%)Reference
[RuCl2(p-cymene)(benzimidazole-NHC)]Acetophenone1-Phenylethanolup to 76 rsc.org
[Ru(II) complex with imidazole-based ligand]Various ketonesCorresponding alcoholsGood to excellent dergi-fytronix.com

C-H Amination: The development of C-H amination reactions is a significant goal in organic synthesis, offering a direct route to valuable nitrogen-containing compounds. While specific examples using 1-(1H-imidazol-2-yl)ethanamine are not documented, the imidazole scaffold is present in ligands for metal catalysts that can facilitate such transformations. The electronic and steric properties of the ligand are critical in controlling the reactivity and selectivity of the C-H amination process.

Exploration of Organocatalytic Potential

The imidazole ring itself can act as an organocatalyst, participating in reactions through general acid-base catalysis or by forming reactive intermediates. The presence of the adjacent primary amine in 1-(1H-imidazol-2-yl)ethanamine could lead to cooperative catalytic effects, enhancing its organocatalytic potential. Chiral imidazole derivatives have been investigated as organocatalysts in asymmetric synthesis, highlighting the potential for developing enantioselective transformations. nih.govnih.gov For example, chiral imidazolidin-4-one (B167674) derivatives have been used to create copper(II) complexes that are efficient catalysts in asymmetric Henry reactions. nih.gov

Precursors for Advanced Materials Science

The bifunctional nature of 1-(1H-imidazol-2-yl)ethanamine, possessing both a reactive primary amine and a functional imidazole ring, makes it an attractive building block for the synthesis of advanced materials.

Polymer and Copolymer Synthesis and Functionalization

Polymer Synthesis: The primary amine group of 1-(1H-imidazol-2-yl)ethanamine can readily participate in polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature pendant imidazole groups along the polymer backbone, imparting unique properties to the material. Polyamides containing imidazole and pyrrole (B145914) amino acids have been synthesized and shown to have specific DNA-binding capabilities. mdpi.com

Polymer Functionalization: Alternatively, 1-(1H-imidazol-2-yl)ethanamine can be used to functionalize existing polymers. The amine group can be grafted onto polymers with reactive side chains (e.g., those containing carboxylic acid or acyl chloride groups), introducing the imidazole functionality. This post-polymerization modification is a versatile method for tailoring the properties of materials. Imidazole-functionalized polymers have applications in various fields, including as ligands for catalysis and in biomedical materials. researchgate.netelsevierpure.com

Polymer TypeMonomers/Functionalization RoutePotential ApplicationsReference
Polyamides1-(1H-imidazol-2-yl)ethanamine + DiacidDNA binding, functional materials mdpi.com
Functionalized PolymersGrafting onto existing polymers via the amine groupCatalysis, biomedical materials researchgate.netelsevierpure.com

Application in Coatings and Surface Modification Technologies

The imidazole moiety is well-known for its ability to coordinate with metal surfaces and inhibit corrosion. scirp.orgmdpi.comnih.govjmst.infonih.gov This property makes imidazole derivatives, including potentially 1-(1H-imidazol-2-yl)ethanamine, valuable components in protective coatings and for surface modification.

Corrosion Inhibition: Imidazole compounds can adsorb onto metal surfaces, forming a protective layer that prevents contact with corrosive agents. scirp.orgnih.gov The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with the vacant d-orbitals of the metal. The presence of the ethylamine (B1201723) side chain could further enhance this interaction and the stability of the protective film. Imidazole-based ionic liquids have been investigated as effective corrosion inhibitors for carbon steel. jmst.info

Antifouling Coatings: Imidazole and triazole coordination chemistry has been explored for the development of antifouling coatings for marine applications. These compounds can be incorporated into polymer coatings and can controllably release biocidal agents or interact with copper ions to prevent the settlement of marine organisms.

Surface Modification: The amine group of 1-(1H-imidazol-2-yl)ethanamine provides a reactive handle for covalently attaching the molecule to various surfaces. This can be used to modify the surface properties of materials, for example, to improve adhesion, introduce specific functionalities, or create biocompatible surfaces. Imidazole-containing polymers have been used to create polyelectrolyte brushes on surfaces. researchgate.net

ApplicationMechanismPotential Benefit of 1-(1H-imidazol-2-yl)ethanamineReference
Corrosion InhibitionAdsorption on metal surfaces, formation of a protective filmEnhanced adhesion and film stability due to the amine group scirp.orgnih.govjmst.infonih.gov
Antifouling CoatingsCoordination with metal ions, controlled release of biocidesIncorporation into polymer coatings via the amine group
Surface ModificationCovalent attachment to surfaces via the amine groupIntroduction of imidazole functionality for tailored properties researchgate.net

Design and Fabrication of Hybrid Materials and Frameworks

The imidazole and amine moieties of 1-(1H-imidazol-2-yl)ethanamine are excellent ligands for coordinating with metal ions. This property is extensively utilized in the construction of metal-organic frameworks (MOFs) and other hybrid materials. Imidazole and its derivatives are widely employed as fundamental building blocks for creating targeted MOFs. researchgate.net The nitrogen atoms in the imidazole ring and the amine group can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. These frameworks can be designed to possess specific properties such as porosity, thermal stability, and catalytic activity.

For instance, imidazole derivatives have been successfully used to construct novel MOFs with cobalt and cadmium. researchgate.net In one example, 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene was used as a ligand to create a two-dimensional sheeted metal-organic structure with Co(II) ions and a porous three-dimensional framework. researchgate.net Similarly, new metal-organic frameworks have been synthesized using 1,4-di(1H-imidazol-4-yl)benzene and various carboxylate ligands with Zn(II), Co(II), Ni(II), and Cd(II) metal salts. rsc.org These materials have shown potential in applications such as selective gas adsorption and fluorescent sensing of metal ions and organic molecules. rsc.org

The ability to functionalize the imidazole ring or the amine group of 1-(1H-imidazol-2-yl)ethanamine provides a pathway to tailor the properties of the resulting hybrid materials. This tunability is crucial for developing materials with specific applications in catalysis, separation, and sensing.

Strategic Intermediate in Complex Organic Synthesis and Building Block Chemistry

1-(1H-imidazol-2-yl)ethanamine serves as a valuable building block in the synthesis of more complex organic molecules. nih.govosi.lv Its bifunctional nature allows for a variety of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and Schiff base formation, while the imidazole ring can be N-alkylated or participate in cyclization reactions.

This compound and its derivatives are considered useful precursors for the synthesis of biomimetic chelating ligands. nih.gov For example, the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol has been reported, highlighting the potential of such imidazole-containing synthons in designing ligands with specific steric and electronic properties for modeling metalloprotein active sites. nih.gov

The imidazole moiety itself is a "privileged scaffold" in medicinal chemistry, and synthetic routes to functionalized imidazoles are of significant interest. nih.govresearchgate.net The development of efficient synthetic methodologies for imidazole derivatives, including those starting from building blocks like 1-(1H-imidazol-2-yl)ethanamine, is crucial for accessing novel chemical entities with potential applications in various fields. rsc.org

Development of Novel Analytical Reagents and Chemical Probes

The strong coordinating ability of the imidazole and amine groups in 1-(1H-imidazol-2-yl)ethanamine makes it a suitable candidate for the development of analytical reagents and chemical probes, particularly for the detection of metal ions. nih.gov The interaction of the molecule with a target analyte, such as a metal ion, can lead to a measurable change in its physical or chemical properties, such as fluorescence or color.

Imidazole-based ligands have been incorporated into fluorescent sensors for the detection of various metal ions, including Fe(III). rsc.orgresearchgate.net For instance, metal-organic frameworks constructed with imidazole-containing ligands have demonstrated high selectivity and sensitivity in sensing Fe(III) ions. rsc.org The design of such probes often involves creating a system where the binding of the metal ion modulates the fluorescence of the molecule, leading to either a "turn-on" or "turn-off" response.

Furthermore, self-assembled monolayers incorporating imidazole derivatives have been designed for the reversible immobilization of histidine-tagged peptides, showcasing the potential of imidazole-based systems in biosensor applications. rsc.org The coordination of metal ions to the imidazole groups on the surface allows for the specific capture and release of target molecules. rsc.orgrsc.org This principle can be extended to the development of chemical probes for various analytes by modifying the structure of the imidazole-containing molecule to achieve specific recognition.

Future Research Directions and Unresolved Challenges for 1 1h Imidazol 2 Yl Ethanamine

Emerging Methodologies in Sustainable Synthesis and Process Chemistry

The principles of green chemistry are increasingly becoming integral to the synthesis of imidazole (B134444) derivatives, with a focus on minimizing environmental impact and enhancing efficiency. bohrium.comresearchgate.net Future research into the synthesis of 1-(1H-imidazol-2-yl)ethanamine is expected to be heavily influenced by these sustainable practices. The development of novel synthetic pathways that utilize green tools is a key area of investigation. bohrium.com Methodologies such as microwave irradiation, ultrasound irradiation, and ball milling are being explored to facilitate the synthesis of imidazoles in a more environmentally friendly manner. researchgate.net These techniques often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents. asianpubs.org

The adoption of multicomponent reactions in green solvents is another promising avenue for the synthesis of functionalized imidazoles. iau.ir Furthermore, the use of eco-friendly and recyclable catalysts is being investigated to develop more sustainable synthetic protocols. The overarching goal is to create synthetic routes that are not only efficient and high-yielding but also align with the principles of green chemistry, thereby reducing the environmental footprint of chemical manufacturing. semanticscholar.org

Green Synthesis MethodologyDescriptionPotential Advantages for 1-(1H-imidazol-2-yl)ethanamine Synthesis
Microwave Irradiation Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times. researchgate.netFaster synthesis, potential for improved yields, and reduced side reactions.
Ultrasound Irradiation Employs high-frequency sound waves to induce cavitation, which can enhance reaction rates and yields. researchgate.netIncreased reaction rates, improved mass transfer, and can enable reactions at lower temperatures.
Ball Milling A mechanochemical method that uses mechanical force to induce chemical reactions, often in the absence of solvents. researchgate.netSolvent-free conditions, reduced waste, and applicability to a wide range of starting materials.
Multicomponent Reactions Reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. iau.irHigh atom economy, operational simplicity, and the ability to generate molecular diversity.
Green Solvents The use of environmentally benign solvents such as water, ionic liquids, or supercritical fluids. iau.irReduced environmental pollution and potential for easier product separation.

Integration of Advanced Computational Approaches for Predictive Chemical Design

The synergy between experimental and computational chemistry is poised to accelerate the discovery and development of novel derivatives of 1-(1H-imidazol-2-yl)ethanamine with tailored properties. Advanced computational tools are becoming indispensable for the rational design of molecules with specific biological activities or material properties. rsc.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations are being employed to predict the behavior of imidazole derivatives and guide synthetic efforts. researchgate.net

Molecular docking studies, for instance, can predict the binding interactions of 1-(1H-imidazol-2-yl)ethanamine derivatives with biological targets, thereby aiding in the design of potent enzyme inhibitors or receptor modulators. rsc.org QSAR models can establish mathematical relationships between the structural features of these molecules and their biological activities, enabling the prediction of the potency of unsynthesized compounds. DFT calculations can provide insights into the electronic structure and reactivity of these molecules, which is crucial for understanding their chemical properties and designing new catalysts or materials. researchgate.net The integration of these computational approaches is expected to streamline the drug discovery process and facilitate the development of new materials with desired functionalities. nih.gov

Computational ApproachApplication in the Design of 1-(1H-imidazol-2-yl)ethanamine Derivatives
Molecular Docking Predicting the binding mode and affinity of derivatives to specific protein targets, such as enzymes or receptors. rsc.org
QSAR Modeling Developing predictive models for biological activities based on the structural features of the molecules.
Density Functional Theory (DFT) Calculating electronic properties, optimizing molecular geometries, and predicting spectroscopic data. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule and its interactions with its environment over time. researchgate.net

Exploration of Untapped Applications in Emerging Chemical Technologies

The unique structural characteristics of 1-(1H-imidazol-2-yl)ethanamine make it a promising candidate for a wide range of applications in emerging chemical technologies. While its utility as a scaffold in medicinal chemistry is an active area of research, its potential in other fields remains largely untapped. nih.gov The imidazole ring is a key component in many biologically active compounds, and derivatives of 1-(1H-imidazol-2-yl)ethanamine could be explored for their therapeutic potential in various diseases. nih.gov

Beyond pharmaceuticals, the coordination capabilities of the imidazole and amine functionalities suggest potential applications in materials science. For example, it could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. Its ability to interact with metal ions also opens up possibilities for its use in the development of chemical sensors. Furthermore, the incorporation of this molecule into polymer backbones could lead to the creation of new functional materials with tailored optical, electronic, or mechanical properties.

Potential Application AreaSpecific Use Case for 1-(1H-imidazol-2-yl)ethanamine
Medicinal Chemistry Scaffold for the development of novel anticancer, antimicrobial, or anti-inflammatory agents. nih.govnih.gov
Materials Science Building block for the synthesis of metal-organic frameworks (MOFs) and functional polymers.
Catalysis Ligand for the development of homogeneous and heterogeneous catalysts. longdom.org
Sensor Technology Recognition element in chemical sensors for the detection of metal ions or other analytes. researchgate.net

Scalability Challenges and Economic Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of 1-(1H-imidazol-2-yl)ethanamine presents a unique set of challenges that must be addressed to ensure its commercial viability. While various synthetic routes may be feasible in a research setting, their scalability requires careful consideration of factors such as cost of starting materials, reaction conditions, process safety, and purification methods. For instance, a practical synthetic route for a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, was developed to be reproducible on a 100 g scale, highlighting the importance of optimizing reaction conditions for larger scales. researchgate.net

ChallengeDescriptionPotential Mitigation Strategy
Cost of Starting Materials High-purity starting materials can be expensive, impacting the overall cost of production.Development of synthetic routes that utilize cheaper and more readily available precursors.
Reaction Conditions Reactions that require extreme temperatures, pressures, or inert atmospheres can be difficult and costly to scale up.Optimization of reaction conditions to operate under milder and safer parameters.
Purification The isolation and purification of the final product can be a significant bottleneck in the manufacturing process, especially for highly polar or water-soluble compounds. nih.govDevelopment of efficient and scalable purification techniques such as crystallization or continuous chromatography.
Process Safety Handling of hazardous reagents and managing potentially exothermic reactions are critical safety concerns in large-scale production. researchgate.netImplementation of robust process safety management systems and the use of inherently safer chemical processes.
Waste Management The generation of significant amounts of waste can have both environmental and economic implications.Adoption of green chemistry principles to minimize waste generation and develop effective waste treatment strategies.

Pioneering New Coordination Architectures and Highly Efficient Catalytic Systems

The presence of both an imidazole ring and an amine group in 1-(1H-imidazol-2-yl)ethanamine makes it an excellent candidate for use as a ligand in coordination chemistry. libretexts.org These nitrogen-containing functional groups can coordinate to a wide variety of metal ions, leading to the formation of diverse and intricate coordination complexes. wordpress.com The exploration of the coordination chemistry of this molecule is a promising area for future research, with the potential to uncover novel structures with interesting magnetic, optical, or catalytic properties.

The design of new coordination architectures with 1-(1H-imidazol-2-yl)ethanamine as a ligand could lead to the development of highly efficient catalytic systems. Imidazole-containing ligands have been successfully employed in a range of catalytic applications, and the unique steric and electronic properties of this particular ligand could give rise to catalysts with enhanced activity and selectivity. longdom.org Furthermore, the ability of this molecule to act as a bidentate ligand could be exploited to create stable metal complexes that can serve as precursors for the synthesis of advanced materials or as components in supramolecular assemblies. uci.edu The systematic investigation of its coordination behavior with different metal ions will be crucial for unlocking its full potential in this exciting field. rsc.org

Metal IonPotential Coordination GeometryPotential Application
Copper(II) Square planar or distorted octahedralCatalysis, sensing
Zinc(II) Tetrahedral or octahedralLuminescent materials, catalysis
Palladium(II) Square planarCross-coupling reactions
Ruthenium(II) OctahedralPhotoredox catalysis, anticancer agents
Lanthanides High coordination numbers (e.g., 8, 9)Luminescent probes, magnetic materials

Q & A

Basic: What are the common synthetic routes for 1-(1H-imidazol-2-yl)ethanamine, and how do reaction conditions influence product purity?

Answer:
The synthesis of 1-(1H-imidazol-2-yl)ethanamine typically involves cycloaddition reactions or functional group transformations. One approach uses imidoyl chlorides in cycloaddition with ethyl isocyanoacetate to construct the imidazole core . Another method employs 2-hydrazinylimidazolones reacting with phenyl isothiocyanate to form thioamide intermediates, followed by reduction to yield the amine . Reaction conditions such as solvent polarity (e.g., dioxane vs. ethanol), temperature (reflux vs. ambient), and catalysts (e.g., anhydrous K₂CO₃) critically affect purity. For example, prolonged reflux in dioxane with potassium carbonate improves yields but may increase side-product formation if not carefully monitored . Purification via recrystallization (ethanol/water mixtures) or column chromatography is essential for isolating high-purity products .

Basic: What spectroscopic techniques are essential for characterizing 1-(1H-imidazol-2-yl)ethanamine?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the imidazole ring protons (δ 6.5–7.5 ppm) and the ethanamine sidechain (δ 2.5–3.5 ppm for CH₂ groups) .
  • LCMS (ESI) : Validates molecular weight (e.g., m/z 125.17 for C₅H₉N₃) and detects fragmentation patterns .
  • IR Spectroscopy : Identifies NH stretching (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 57.58%, H: 7.25%, N: 35.17%) .

Advanced: How can researchers optimize the synthesis of derivatives to improve yields while minimizing side reactions?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in amine alkylation, while ethanol minimizes side reactions in cyclization steps .
  • Catalyst Tuning : Anhydrous K₂CO₃ or triethylamine improves deprotonation efficiency in imidazole functionalization .
  • Temperature Control : Stepwise heating (e.g., 60°C → reflux) reduces decomposition of thermally sensitive intermediates .
  • Protection/Deprotection : Using Boc-protected amines prevents unwanted side reactions during multi-step syntheses .

Advanced: How should contradictory data in biological assays (e.g., antimicrobial activity) for derivatives be analyzed?

Answer:
Contradictory results may arise from:

  • Assay Variability : Differences in microbial strains or culture conditions. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Compound Stability : Assess degradation under assay conditions via HPLC. Derivatives with labile groups (e.g., nitroso) may lose activity over time .
  • Statistical Validation : Apply ANOVA or Tukey’s test to evaluate significance across replicates. Meta-analysis of dose-response curves (IC₅₀ comparisons) clarifies potency trends .

Basic: What safety precautions are necessary when handling 1-(1H-imidazol-2-yl)ethanamine in laboratory settings?

Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (H335: Respiratory tract irritation) .
  • First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced: What computational methods can predict interaction mechanisms between derivatives and biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model binding poses with receptors (e.g., adenosine receptors) using scoring functions (e.g., ΔG calculations) .
  • MD Simulations : GROMACS or AMBER assess dynamic stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Models : Relate substituent electronic properties (Hammett σ constants) to bioactivity trends, guiding rational design .

Basic: How does the substitution pattern on the imidazole ring affect the compound’s chemical reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at the 4-position increase ring acidity, enhancing nucleophilic attack at the 2-position .
  • Electron-Donating Groups (EDGs) : Methyl or ethyl groups at the 1-position stabilize the ring but reduce solubility in polar solvents .
  • Steric Effects : Bulky substituents (e.g., benzyl) hinder regioselective functionalization, requiring directed metalation strategies .

Advanced: What strategies resolve discrepancies between in vitro and in vivo pharmacological data?

Answer:

  • ADME Profiling : Evaluate bioavailability via PAMPA assays and hepatic microsomal stability tests to identify metabolic liabilities .
  • Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to improve solubility and plasma half-life .
  • Pharmacodynamic Markers : Corrogate in vitro IC₅₀ values with in vivo biomarker levels (e.g., cytokine modulation) to validate target engagement .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.